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molecular formula C10H9ClO3S B8563304 4-But-2-ynyloxy-benzenesulfonyl chloride

4-But-2-ynyloxy-benzenesulfonyl chloride

Cat. No. B8563304
M. Wt: 244.69 g/mol
InChI Key: IWFKCOJELFXLKZ-UHFFFAOYSA-N
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Patent
US08633196B2

Procedure details

30 g (107 mmol) of the sodium salt of 4-but-2-ynyloxybenzenesulfonic acid in 120 ml of dimethylformamide are added dropwise to a solution of 28 ml (321 mmol) of oxalyl chloride in 120 ml of dichloromethane, cooled beforehand to −10° C., and then the reaction medium is stirred at ambient temperature for 18 h. 800 ml of ice are added and the medium is extracted with ethyl acetate. The organic phases are combined, washed with water, dried over magnesium sulfate, filtered and concentrated under vacuum. 22 g (84%) of 4-but-2-ynyloxybenzenesulfonyl chloride are obtained in the form of a beige solid.
Quantity
30 g
Type
reactant
Reaction Step One
Name
4-but-2-ynyloxybenzenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([OH:16])(=O)=[O:14])=[CH:9][CH:8]=1)[C:3]#[C:4][CH3:5].C(Cl)(=O)C([Cl:20])=O>CN(C)C=O.ClCCl>[CH2:2]([O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([Cl:20])(=[O:16])=[O:14])=[CH:9][CH:8]=1)[C:3]#[C:4][CH3:5] |^1:0|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Na]
Name
4-but-2-ynyloxybenzenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
28 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice
Quantity
800 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the reaction medium is stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the medium is extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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